



Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Adagrasib Resistance Genes

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Compound of Interest		
Compound Name:	Adagrasib	
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Introduction

Adagrasib (trade name Krazati) is a targeted therapy designed to inhibit the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC).[1] The KRAS protein is a GTPase that acts as a molecular switch in signal transduction pathways controlling cell growth, proliferation, and survival.[2] The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation.[1][3] **Adagrasib** works by selectively and irreversibly binding to the mutant cysteine residue in KRAS G12C, locking the protein in its inactive, GDP-bound state and thereby inhibiting downstream signaling through pathways like MAPK/ERK and PI3K/AKT.[2][3] [4]

Despite the promising clinical activity of **Adagrasib**, most patients eventually develop acquired resistance, limiting its long-term efficacy.[5] Mechanisms of resistance are diverse and can include secondary mutations in KRAS, amplification of the KRAS G12C allele, or the activation of bypass signaling pathways that reactivate downstream effectors, rendering the inhibition of KRAS G12C ineffective. [5][6][7][8] Identifying the genes and pathways that drive this resistance is critical for developing effective combination therapies and next-generation inhibitors.

Genome-wide CRISPR-Cas9 loss-of-function screens are a powerful and unbiased tool for systematically identifying genes whose inactivation confers resistance to a specific drug.[9][10] By knocking out every gene in the genome and assessing cell survival in the presence of

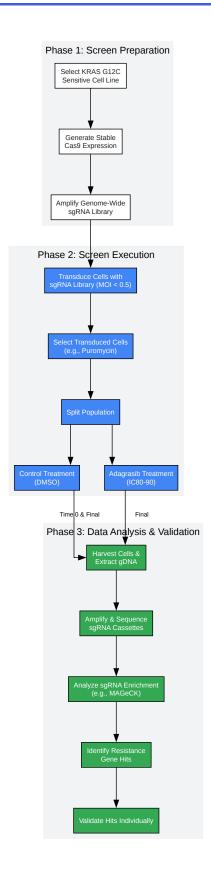


Adagrasib, researchers can pinpoint key genetic drivers of resistance. These application notes provide a detailed framework and protocols for conducting such a screen.

Principle of the Experiment

A pooled, genome-wide CRISPR-Cas9 knockout screen is performed on a KRAS G12C-mutant cancer cell line that is sensitive to **Adagrasib**. The process involves introducing a library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout via the Cas9 nuclease. The cell population is then treated with a lethal dose of **Adagrasib** over an extended period. Cells in which the knockout of a specific gene confers a survival advantage will become enriched in the surviving population. By using next-generation sequencing (NGS) to quantify the abundance of sgRNAs in the surviving cells compared to a control population, genes essential for **Adagrasib** sensitivity can be identified as top "hits." These hits represent potential mechanisms of drug resistance.





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Caption: Workflow for a CRISPR-Cas9 knockout screen to find Adagrasib resistance genes.



Data Presentation

Quantitative results from the CRISPR screen and subsequent validation experiments should be organized for clarity.

Table 1: Representative Top Gene Hits from Adagrasib Resistance Screen

Gene Symbol	Description	Log2 Fold Change (Enrichment)	p-value	False Discovery Rate (FDR)
PTEN	Phosphatase and tensin homolog	5.8	1.2e-8	2.5e-7
NF1	Neurofibromin 1	5.2	3.4e-8	5.1e-7
CIC	Capicua transcriptional repressor	4.9	1.5e-7	1.8e-6
EGFR	Epidermal growth factor receptor	4.5	5.6e-7	4.9e-6
MAP2K1	Mitogen- activated protein kinase kinase 1 (MEK1)	4.1	8.9e-7	6.2e-6
NRAS	Neuroblastoma RAS viral oncogene homolog	3.9	1.2e-6	7.5e-6

Note: Data are hypothetical and for illustrative purposes. Actual results will vary based on the cell line and screen conditions.

Table 2: Validation of Top Hits via Single-Gene Knockout



Target Gene	Cell Line	Adagrasib IC50 (Control)	Adagrasib IC50 (KO)	Fold Change in IC50
PTEN	NCI-H1373	150 nM	950 nM	6.3x
NF1	NCI-H23	210 nM	1100 nM	5.2x
EGFR	NCI-H1373	150 nM	680 nM	4.5x

Note: Data are hypothetical. A significant increase in the IC50 value upon gene knockout validates the gene's role in conferring resistance.

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen

- 1. Cell Line Preparation 1.1. Select a human cancer cell line with a KRAS G12C mutation and demonstrated sensitivity to **Adagrasib** (e.g., NCI-H1373, NCI-H23). 1.2. Generate a stable Cas9-expressing cell line by transducing with a lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin). 1.3. Select for a polyclonal population of Cas9-expressing cells with the appropriate antibiotic. 1.4. Validate Cas9 activity using a functional assay (e.g., transduction with an sgRNA targeting a surface protein like CD81 followed by FACS analysis, or a GFP-reporter assay).
- 2. Lentiviral sgRNA Library Transduction 2.1. Use a commercially available genome-wide sgRNA library (e.g., GeCKO, Brunello).[11] 2.2. Package the library into lentivirus by transfecting HEK293T cells. 2.3. Determine the viral titer and calculate the required volume for a multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. 2.4. Transduce a sufficient number of Cas9-expressing cells to achieve a representation of at least 500-1,000 cells per sgRNA in the library.[11]
- 3. Drug Selection Screen 3.1. After transduction (48-72 hours), begin selection with puromycin to eliminate non-transduced cells. 3.2. After selection is complete, harvest a baseline cell population ("Time 0"). 3.3. Split the remaining cells into two arms: a control arm treated with vehicle (DMSO) and a treatment arm treated with **Adagrasib**. The **Adagrasib** concentration should be determined beforehand to kill 80-90% of cells over the course of the screen (typically



- 14-21 days). 3.4. Culture the cells for 14-21 days, passaging as needed and maintaining a cell count that preserves library representation. Replenish media with fresh DMSO or **Adagrasib** every 2-3 days.[12]
- 4. Sample Harvesting and Analysis 4.1. At the end of the screen, harvest the surviving cells from both the DMSO and **Adagrasib** arms. 4.2. Extract genomic DNA (gDNA) from the Time 0, DMSO, and **Adagrasib**-treated populations. 4.3. Use two-step PCR to amplify the integrated sgRNA sequences from the gDNA. 4.4. Purify the PCR products and submit for next-generation sequencing (NGS). 4.5. Analyze the sequencing data using software like MAGeCK to identify sgRNAs that are significantly enriched in the **Adagrasib**-treated population compared to the control population.[12] Genes targeted by these enriched sgRNAs are considered resistance hits.

Protocol 2: Validation of Individual Gene Hits

- Generation of Single-Gene Knockout Cell Lines 1.1. For each top gene hit, design 2-3 unique sgRNAs targeting its exons.
 Clone each sgRNA into a lentiviral vector.
 Transduce the Cas9-expressing parental cell line with the individual sgRNA constructs.
 Select for transduced cells and expand the polyclonal population.
 (Optional) Isolate single-cell clones to generate monoclonal knockout lines.
- 2. Confirmation of Gene Knockout 2.1. Harvest protein lysates from the knockout and parental cell lines. 2.2. Perform Western blotting to confirm the absence of the target protein. 2.3. Alternatively, extract gDNA and perform Sanger sequencing of the target locus to identify indels, or perform RT-qPCR to confirm loss of mRNA expression.[13]
- 3. Adagrasib Dose-Response Assay 3.1. Seed the validated knockout and parental control cells in 96-well plates at an equal density. 3.2. The following day, treat the cells with a serial dilution of Adagrasib (e.g., 10-point, 3-fold dilution) and a vehicle control (DMSO). 3.3. Incubate for 72-96 hours. 3.4. Measure cell viability using a reagent such as CellTiter-Glo. 3.5. Normalize the viability data to the DMSO control and plot the dose-response curves. 3.6. Calculate the IC50 (half-maximal inhibitory concentration) for both the knockout and control cell lines. A significant increase in the IC50 for the knockout line confirms that loss of the gene confers resistance to Adagrasib.

Signaling Pathways in Adagrasib Resistance

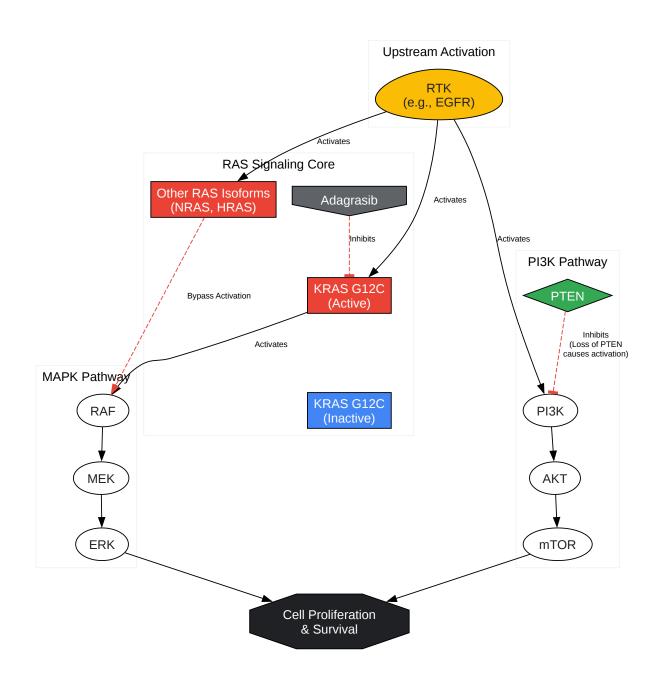


Methodological & Application

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CRISPR screens often identify genes that, when lost, lead to the reactivation of downstream signaling pathways despite the presence of the drug. The primary pathway inhibited by **Adagrasib** is the RAS-MAPK pathway. Resistance mechanisms frequently involve reactivating this pathway or activating parallel survival pathways like PI3K/AKT/mTOR.[7][14]





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Caption: Key signaling pathways involved in resistance to KRAS G12C inhibition.



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